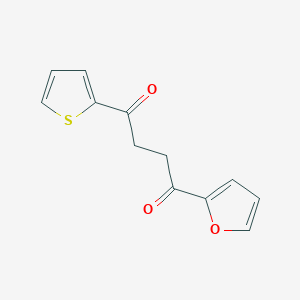
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.276 g/mol . This compound is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, such as ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This reaction typically requires the use of NMR and IR spectroscopy to confirm the product structure.
Analyse Chemischer Reaktionen
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the furan or thiophene rings, with reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione has several scientific research applications across various fields:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes. These interactions can influence various biological activities, such as enzyme inhibition or activation, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains two furan rings and a pyrrole core, which gives it distinct electronic properties compared to this compound.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and a thiophene ring, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts unique electronic and chemical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H10O3S |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
1-(furan-2-yl)-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H10O3S/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
FMZLKHVWVRMLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)CCC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)

![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)


![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

